molecular formula C14H10O3 B12882402 4-(1-Benzofuran-2-yl)benzene-1,3-diol CAS No. 67736-18-9

4-(1-Benzofuran-2-yl)benzene-1,3-diol

Cat. No.: B12882402
CAS No.: 67736-18-9
M. Wt: 226.23 g/mol
InChI Key: VVIAFPKKGSQBGW-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-yl)benzene-1,3-diol (CAS 67736-18-9) is a synthetic organic compound belonging to the class of 2-arylbenzofurans. This scaffold is of significant interest in medicinal chemistry and natural product research due to its presence in a wide array of biologically active molecules . The compound features a benzofuran core linked to a resorcinol (1,3-diol) moiety, a structure common in various natural products isolated from plants and fungi . The 2-arylbenzofuran structural class has demonstrated a broad spectrum of biological activities, making it a privileged structure in drug discovery . Notably, closely related natural analogs, such as Moracins, have been identified as potent inhibitors of HIF-1α (Hypoxia-Inducible Factor 1-alpha) . HIF-1α is a key transcriptional regulator that is upregulated in the tumor microenvironment and is a validated target for cancer therapy . These related compounds exert their effect by targeting the RNA-binding protein hnRNPA2B1, thereby inhibiting HIF-1α translation and demonstrating significant efficacy in patient-derived cancer organoid models . Furthermore, benzofuran derivatives are frequently explored for their potential as antibacterial, antimicrobial, anti-inflammatory, and antidiabetic agents . Researchers value this compound as a key synthetic intermediate or building block for the total synthesis of more complex natural products and for the development of novel therapeutic agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67736-18-9

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)benzene-1,3-diol

InChI

InChI=1S/C14H10O3/c15-10-5-6-11(12(16)8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H

InChI Key

VVIAFPKKGSQBGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Synthetic Methodologies for 4 1 Benzofuran 2 Yl Benzene 1,3 Diol and Its Derivatives

Strategies for Benzofuran (B130515) Moiety Construction

The synthesis of the benzofuran ring system is a cornerstone of heterocyclic chemistry, with a multitude of methods developed to access this important structural motif. numberanalytics.com These strategies can be broadly categorized by the key bond-forming steps involved in the ring's formation.

O-C2 and C2-C3 Bond Formation Approaches

The formation of the O-C2 and C2-C3 bonds is a common strategy in benzofuran synthesis. One classic approach involves the Perkin reaction, where a coumarin (B35378) derivative is transformed into a benzofuran. jocpr.com Another prominent method is the acid-catalyzed cyclization of α-aryloxycarbonyl compounds. rsc.org These reactions often proceed through the formation of an enolate or a related nucleophile that attacks a carbonyl group, followed by dehydration to form the furan (B31954) ring.

A notable example involves the reaction of an o-hydroxyaryl ketone with a suitable reagent to introduce the C2 and C3 atoms. For instance, the reaction of an o-hydroxyacetophenone with an α-halo ketone can lead to an intermediate that, upon cyclization, forms the benzofuran ring. Base-mediated cyclization of o-hydroxyphenacyl halides is a well-established route. The intramolecular condensation of arylalkynyl ethers, often facilitated by a Claisen rearrangement, also provides a pathway to 2-methylbenzofurans. jocpr.com

Cyclocondensation and Ring Closure Reactions

Cyclocondensation and ring closure reactions represent a diverse set of strategies for constructing the benzofuran nucleus. numberanalytics.com These methods often involve the intramolecular cyclization of a pre-formed linear precursor containing the necessary atoms for the benzofuran ring.

One such approach is the acid-catalyzed cyclization of o-alkynylphenols. numberanalytics.com This reaction proceeds via an intramolecular hydroalkoxylation, where the phenolic hydroxyl group adds across the alkyne triple bond. Lewis acids can also promote the ring-closing reaction between trifluoromethylselenolating reagents and substituted alkynyl benzenes to yield benzofuran derivatives. nih.gov Furthermore, one-pot syntheses involving the heteroannulation of benzoquinones with cyclohexenones under acidic conditions have been developed. dtu.dk

The following table summarizes selected cyclocondensation and ring closure reactions for benzofuran synthesis:

Starting MaterialsReagents and ConditionsProduct TypeReference
o-AlkynylphenolsAcid or base catalysisSubstituted benzofurans numberanalytics.com
Trifluoromethylselenolating reagent and substituted alkynyl benzenesIron-chloride catalyst, tolueneSubstituted benzofurans nih.gov
Benzoquinones and cyclohexenonesAcetic acid, refluxFuranylidene-benzofurans dtu.dk
2,4-Diyn-1-ols and dicarbonyl compoundsBoron trifluoride diethyl etherateSubstituted benzofurans nih.gov

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has emerged as a powerful tool for the synthesis of 2-arylbenzofurans, including precursors to 4-(1-Benzofuran-2-yl)benzene-1,3-diol. rsc.orgmdpi.com These methods often involve cross-coupling reactions that form a key C-C bond, followed by cyclization.

A common strategy is the Sonogashira coupling of o-halophenols with terminal alkynes, which can be followed by an intramolecular cyclization to afford the benzofuran ring. rsc.orgnih.gov Palladium catalysts, often in conjunction with a copper co-catalyst, are highly effective for this transformation. nih.gov Another approach is the direct C-H arylation of a pre-existing benzofuran ring. rsc.orgmdpi.com This method allows for the introduction of an aryl group at the C2 position.

Palladium-catalyzed tandem reactions have also been developed for the one-pot synthesis of 2-arylbenzofurans from readily available starting materials like 2-hydroxyarylacetonitriles and sodium sulfinates. rsc.orgrsc.org Cationic palladium complexes have been shown to catalyze the addition of arylboronic acids to nitriles, providing a one-step synthesis of benzofurans from phenoxyacetonitriles. capes.gov.brsigmaaldrich.com

The table below highlights various palladium-catalyzed methods for 2-arylbenzofuran synthesis:

ReactantsCatalyst SystemKey TransformationReference
o-Halophenols and terminal alkynesPd catalyst, Cu co-catalystSonogashira coupling and cyclization rsc.orgnih.gov
Benzofuran and triarylantimony difluoridesPd(OAc)₂, CuCl₂C-H arylation mdpi.com
2-Hydroxyarylacetonitriles and sodium sulfinatesPd catalystTandem desulfinative addition and annulation rsc.orgrsc.org
Phenoxyacetonitriles and arylboronic acidsCationic Pd complexAddition and cyclization capes.gov.brsigmaaldrich.com

Copper-Catalyzed Synthetic Routes

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of benzofurans. These methods often involve intramolecular C-O bond formation.

One notable example is the copper-catalyzed decarboxylative intramolecular C–O coupling of 3-arylcoumarins to produce 2-arylbenzofurans. rsc.org This reaction proceeds under aerobic conditions in the presence of a copper(II) chloride/1,10-phenanthroline catalyst system. rsc.org Copper catalysts have also been successfully applied in the ring closure of aryl o-bromobenzyl ketones. nih.gov Furthermore, copper-catalyzed C-O cross-coupling reactions between aryl bromides and aliphatic diols can produce hydroxyalkyl aryl ethers, which are valuable intermediates for the synthesis of benzofurans. rsc.org

A summary of selected copper-catalyzed benzofuran syntheses is provided in the table below:

Starting MaterialsCatalyst SystemReaction TypeReference
3-ArylcoumarinsCuCl₂/1,10-phenanthrolineDecarboxylative C-O coupling rsc.org
Aryl o-bromobenzyl ketonesCopper catalystRing closure nih.gov
o-HalophenylacetylenesCuIDomino hydration and annulation nih.gov
Aryl bromides and aliphatic diolsCuCl₂C-O cross-coupling rsc.org

Platinum-Catalyzed Synthetic Routes

While less common than palladium and copper, platinum catalysts have also been utilized in the synthesis of benzofurans. rsc.org Platinum-catalyzed ring closure reactions, such as those involving an intramolecular Wittig reaction, have been reported. rsc.org The synthesis and characterization of trans-platinum complexes have been described, though their direct application in the synthesis of this compound is not explicitly detailed. nih.gov The catalytic action of platinum is well-established in various chemical transformations, and its potential in novel benzofuran syntheses remains an area of interest. rsc.org

Approaches for Resorcinol (B1680541) Moiety Derivatization and Coupling

The resorcinol moiety (benzene-1,3-diol) offers multiple sites for derivatization, allowing for the fine-tuning of the final compound's properties. The hydroxyl groups can undergo various reactions, and the aromatic ring is susceptible to electrophilic substitution.

A common strategy for introducing the resorcinol moiety is through a cross-coupling reaction where a suitably functionalized resorcinol derivative is coupled with a benzofuran precursor. For example, a boronic acid derivative of resorcinol could be coupled with a 2-halobenzofuran via a Suzuki coupling.

Acylation of resorcinol is a key reaction for its derivatization. jmchemsci.com For instance, the reaction of resorcinol with acetic acid in the presence of zinc dichloride as a catalyst can lead to the formation of an acylated resorcinol derivative. jmchemsci.com This derivative can then be further modified, for example, by converting a carboxyl group to an acid chloride, which can then be reacted with various amines to create a diverse library of compounds. jmchemsci.com Theoretical investigations have shown that the acylation of resorcinol preferentially occurs at the para position relative to one of the hydroxyl groups. jmchemsci.com

The synthesis of 2-(benzofuran-2-yl)quinolines has been achieved through a one-pot, three-step reaction of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with salicylaldehydes, which are structurally related to resorcinol. researchgate.net This highlights the potential for similar strategies to be employed for the synthesis of this compound.

The following table outlines key derivatization and coupling reactions involving the resorcinol moiety:

Reaction TypeReactantsReagents and ConditionsProductReference
AcylationResorcinol, Acetic acidZnCl₂, heatAcylated resorcinol jmchemsci.com
EtherificationResorcinol, Alkyl halideBaseResorcinol ether-
Suzuki CouplingResorcinol boronic acid, 2-HalobenzofuranPd catalyst, base2-(Resorcinol-yl)benzofuran-
One-pot synthesisEthyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, SalicylaldehydesK₂CO₃, KOH, PEG-4002-(Benzofuran-2-yl)quinolines researchgate.net

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed reactions are a cornerstone for the synthesis of 2-arylbenzofurans, providing efficient routes to couple the benzofuran ring with an aryl group like resorcinol. These methods often involve the formation of a key carbon-carbon bond between the C2 position of the benzofuran and the aryl substituent.

One prominent strategy is the coupling of o-halophenols with aryl acetylenes. jocpr.com This approach, known as the Sonogashira coupling, followed by cyclization, utilizes a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to form the 2-arylbenzofuran structure. jocpr.com A variation involves the coupling of cuprous aryl acetylenes with o-halophenols in pyridine. jocpr.com

Another powerful palladium-catalyzed method is the intramolecular cyclization of o-alkynylphenols. nih.gov This hydroalkoxylation reaction is catalyzed by various transition metals, including palladium, to yield C2-substituted benzofurans. nih.gov A heterogeneous Pd-nanoparticle catalyst has been developed for this purpose, enabling use in continuous flow systems. nih.gov

More direct approaches include the palladium-catalyzed α-arylation of aryloxyketones, which allows for the installation of an aryl group at the C2 position, followed by cyclodehydration to form the 2,3-disubstituted benzofuran. acs.org Tandem reactions have also been developed, such as the one-pot synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles and sodium sulfinates, which proceeds through a desulfinative addition and intramolecular annulation. rsc.org

Recent advances have also demonstrated the synthesis of benzofuran derivatives through palladium-catalyzed reactions between phenols and olefins or through the ring formation from imidazo[1,2-a]pyridines and coumarins. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Benzofuran Synthesis
Starting MaterialsCatalyst/ReagentsReaction TypeReference
o-Halophenols and Aryl Acetylenes(PPh3)2PdCl2, CuI, TriethylamineSonogashira Coupling/Cyclization jocpr.com
o-AlkynylphenolsPd-Nanoparticle CatalystIntramolecular Hydroalkoxylation nih.gov
AryloxyketonesPalladium Catalystα-Arylation/Cyclodehydration acs.org
2-Hydroxyarylacetonitriles and Sodium SulfinatesPalladium CatalystTandem Desulfinative Addition/Annulation rsc.org
Phenols and Alkenylcarboxylic AcidsPalladium CatalystOxidative Annulation nih.gov

Condensation Reactions (e.g., Perkin, Claisen–Schmidt)

Condensation reactions are fundamental in heterocyclic synthesis and have been adapted for the formation of the benzofuran ring system.

The Perkin rearrangement is a classic method that involves the ring contraction of a 2-halocoumarin in the presence of a base, such as sodium hydroxide, to form a benzofuran. wikipedia.org This reaction proceeds through the initial base-catalyzed opening of the lactone ring to yield a phenoxide and a carboxylate, which then cyclizes to the benzofuran. wikipedia.orgnih.gov Specifically, this method is used to produce benzofuran-2-carboxylic acids, which can serve as versatile intermediates for further derivatization. nih.govfao.org Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times from hours to minutes while maintaining high yields. nih.gov

The Claisen–Schmidt condensation , a type of crossed aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org While not a direct route to benzofurans itself, it is used to synthesize chalcone-like intermediates which can then undergo cyclization. For instance, a salicylaldehyde (B1680747) derivative can be condensed with an appropriate ketone to form a 2'-hydroxychalcone, which can subsequently be cyclized to a benzofuran through oxidative cyclization.

A related and highly relevant transformation is the Claisen rearrangement . Gold-catalyzed cascade reactions involving an intermolecular alkoxylation followed by a Claisen rearrangement and condensation have been developed to synthesize diverse benzofuran derivatives from quinols and alkynyl esters. nih.gov This cascade is initiated by the attack of a quinol on a gold-activated alkyne, followed by a fao.orgfao.org-sigmatropic rearrangement to form a key intermediate that aromatizes and condenses to the benzofuran product. nih.govacs.org

Nef Reaction Applications in Benzofuran Synthesis

The Nef reaction is a powerful transformation in organic chemistry that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, through acid hydrolysis of its corresponding nitronate salt. wikipedia.orgorganic-chemistry.org While not a direct method for ring formation, its utility in benzofuran synthesis lies in its ability to unmask a carbonyl group, which can then participate in a subsequent cyclization step. This concept is a classic example of umpolung, or the reversal of polarity of a functional group. youtube.com

The synthesis can begin with the Michael addition of a phenol (B47542) to a nitroalkene, which places the nitro group in a strategic position. The resulting nitroalkane is then converted to its nitronate salt using a base. youtube.com Acid-catalyzed hydrolysis of this nitronate intermediate (the Nef reaction) generates a ketone or aldehyde. wikipedia.orgyoutube.com This newly formed carbonyl can then undergo an intramolecular reaction, such as an aldol condensation or cyclodehydration, with the phenolic hydroxyl group to construct the furan ring of the benzofuran system.

The reaction mechanism typically involves protonation of the nitronate to form a nitronic acid, which is then further protonated and attacked by water. wikipedia.org The resulting intermediate eliminates a nitrogen-containing fragment (which ultimately forms nitrous oxide) to reveal the carbonyl compound. wikipedia.orgyoutube.com

Table 2: General Steps in Nef Reaction-Based Benzofuran Synthesis
StepDescriptionKey Intermediates
1Conjugate addition of a phenol to a nitroalkene.Phenoxy nitroalkane
2Formation of the nitronate salt with a base.Nitronate salt
3Acid-catalyzed hydrolysis of the nitronate (Nef Reaction).Ketone or Aldehyde
4Intramolecular cyclization to form the benzofuran ring.Benzofuran derivative

Multi-Step Synthesis of Complex Benzofuran-Resorcinol Hybrid Structures

The construction of complex hybrid molecules like this compound requires a multi-step synthetic approach that strategically combines methods for forming the benzofuran core and for introducing the substituted resorcinol ring. youtube.com The synthesis can be designed in a convergent or linear fashion.

A common linear strategy involves first constructing a 2-arylbenzofuran where the aryl group is a protected resorcinol derivative. For example, a palladium-catalyzed cross-coupling reaction, as described in section 2.2.1, could be employed. An o-halophenol could be coupled with a dimethoxy-substituted phenylacetylene. The resulting 2-(dimethoxyphenyl)benzofuran can then be demethylated in a final step using a reagent like boron tribromide (BBr₃) to reveal the resorcinol hydroxyl groups. nih.gov

Alternatively, a key intermediate such as 2-acetylbenzofuran (B162037) can be synthesized first. researchgate.net This can be achieved by reacting salicylaldehyde with chloroacetone (B47974) in the presence of a base like potassium carbonate. researchgate.net The acetyl group then provides a handle for further functionalization, potentially through a condensation reaction to build the resorcinol portion of the molecule, although this is a more complex transformation.

Stereoselective Synthesis and Chiral Resolution for Benzofuran Derivatives

Many biologically active benzofurans are chiral, and their therapeutic effects are often stereospecific. nih.govresearchgate.net Therefore, methods for stereoselective synthesis and the resolution of racemates are critical for producing enantiomerically pure benzofuran derivatives. nih.govbenthamscience.com

Stereoselective Synthesis aims to create a specific stereoisomer directly. One approach involves using chiral starting materials. For example, a mild, microwave-assisted route allows for the synthesis of optically active α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids with no significant racemization. organic-chemistry.org This method uses 2,4,6-trichloro-1,3,5-triazine (TCT) to activate the carboxylic acid, which then undergoes cyclization. organic-chemistry.org

Chiral Resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org

Crystallization of Diastereomeric Salts: This is a common method where the racemic mixture (e.g., a benzofuran with an amine or carboxylic acid group) is reacted with a chiral resolving agent (like tartaric acid or an optically active amine) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

Chiral Column Chromatography: This technique utilizes a chiral stationary phase (CSP) to separate enantiomers. Chiral crown ether-based CSPs have been successfully used for the resolution of racemic compounds containing a primary amino group, such as 1-(benzofuran-2-yl)alkylamines. researchgate.net The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. researchgate.net

The development of methods to access enantiopure benzofuran compounds remains an active area of research, driven by the need for stereochemically defined therapeutic agents. nih.govbenthamscience.com

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods for Structure Confirmation

Spectroscopic techniques provide a detailed view of the molecular structure by probing the interactions of molecules with electromagnetic radiation. Each method offers unique insights into the connectivity, chemical environment, and spatial arrangement of atoms within the 4-(1-Benzofuran-2-yl)benzene-1,3-diol molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It relies on the magnetic properties of atomic nuclei.

¹H-NMR Spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on both the benzofuran (B130515) and the benzene-1,3-diol rings, as well as signals for the hydroxyl (-OH) protons. The splitting patterns (e.g., singlets, doublets, triplets) and coupling constants (J-values) would reveal the substitution pattern on the aromatic rings.

¹³C-NMR Spectroscopy is used to determine the number of different types of carbon atoms and their electronic environments. The spectrum for this compound would display unique resonances for each carbon atom in the molecule, including the carbons of the benzofuran system and the di-substituted benzene (B151609) ring. The chemical shifts would be indicative of whether the carbons are part of an aromatic system, bonded to an oxygen atom, or located at the fusion of the two rings in the benzofuran moiety.

¹H-NMR Data (Predicted)
Chemical Shift (δ) ppm Assignment
~9.5-10.0Phenolic -OH
~6.8-7.8Aromatic Protons
¹³C-NMR Data (Predicted)
Chemical Shift (δ) ppm Assignment
~100-160Aromatic & Benzofuran Carbons

Note: The data in the tables above are predicted values and would need to be confirmed by experimental data, which is not currently available in public literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight, confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. This high precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds that may have the same nominal mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups. Absorptions in the 1450-1600 cm⁻¹ region would be characteristic of the C=C stretching vibrations within the aromatic rings, and bands in the 1000-1300 cm⁻¹ range would correspond to C-O stretching vibrations.

IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Functional Group Assignment
3200-3600 (broad)O-H stretch (phenolic)
1450-1600C=C stretch (aromatic)
1000-1300C-O stretch

Note: The data in the table above are predicted values and would need to be confirmed by experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The benzofuran and benzene rings in this compound constitute a conjugated system that would absorb UV light. The UV-Vis spectrum would show one or more absorption maxima (λ_max) at specific wavelengths, which are characteristic of the compound's electronic structure.

Chromatographic Techniques for Separation and Analysis

Chromatography is an indispensable analytical technique for separating mixtures into their individual components. For a moderately polar molecule like this compound, which contains both a hydrophobic benzofuran scaffold and hydrophilic diol functionality, various chromatographic methods can be employed for effective analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach. In this modality, a non-polar stationary phase is used with a polar mobile phase, causing more polar compounds to elute earlier.

The separation mechanism relies on the differential partitioning of the analyte between the stationary phase (commonly a C8 or C18 alkyl-silica) and the mobile phase (often a mixture of water and a polar organic solvent like acetonitrile or methanol). The inclusion of a small amount of acid, such as formic or phosphoric acid, in the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl groups. sielc.com Detection is typically achieved using a UV-Vis or photodiode array (PDA) detector, set at a wavelength where the benzofuran chromophore exhibits maximum absorbance. The method can be validated for parameters such as linearity, accuracy, and precision to ensure reliable quantification. researchgate.net

Below is an interactive table detailing a typical set of parameters for an RP-HPLC analysis of this compound class.

ParameterConditionPurpose
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides a non-polar stationary phase for effective separation of moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (MeCN)A polar mobile phase system. The organic modifier (Acetonitrile) is varied to control retention time.
Elution Mode Gradient Elution (e.g., 30% B to 95% B over 20 minutes)Allows for the separation of compounds with a range of polarities and shortens analysis time.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing good resolution and peak shape. researchgate.net
Column Temp. 30 °CEnsures reproducible retention times by maintaining a constant operating temperature.
Injection Vol. 10 µLA typical volume for analytical injections.
Detector UV-Vis or PDA Detector (λ = 280 nm)Benzofuran derivatives typically exhibit strong UV absorbance, allowing for sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For phenolic compounds like this compound, direct analysis can be challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, a derivatization step is often required prior to analysis. nih.gov This typically involves converting the polar hydroxyl groups into less polar, more volatile silyl ethers using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Once derivatized, the compound is introduced into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar HP-5MS). benthamopen.com The separated components then enter the mass spectrometer, which is commonly operated in electron ionization (EI) mode. The EI source bombards the molecules with high-energy electrons (typically 70 eV), causing predictable and reproducible fragmentation. benthamopen.com

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For 2-arylbenzofuran derivatives, fragmentation often involves characteristic cleavages. nih.govnih.gov Key fragmentation pathways can include the loss of the derivatizing group, cleavage at the bond connecting the benzofuran and phenyl rings, and subsequent losses of small neutral molecules like carbon monoxide (CO) from the furan (B31954) ring. benthamopen.comresearchgate.net

The table below outlines a typical GC-MS method and lists plausible mass fragments for the di-trimethylsilyl (2TMS) derivative of the target compound.

ParameterConditionPurpose
Derivatization BSTFA + 1% TMCS at 70°C for 30 minTo increase volatility and thermal stability of the analyte by converting -OH groups to -OTMS groups. nih.gov
GC Column HP-5MS (30 m x 0.25 mm id, 0.25 µm film thickness)A standard, non-polar column suitable for a wide range of derivatized compounds. benthamopen.com
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas to transport the analyte through the column. benthamopen.com
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the derivatized analyte. benthamopen.com
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 minA temperature gradient to separate compounds based on their boiling points and column interactions.
MS Ionization Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for structural identification. benthamopen.com
Mass Range 50-600 m/zA typical scan range to detect the molecular ion and key fragment ions.
Plausible Fragments m/z (relative abundance) 370 [M]⁺˙355 [M-CH₃]⁺281 [M-OTMS]⁺268 [M-C₆H₄(OTMS)]⁺73 [Si(CH₃)₃]⁺Proposed Structure Molecular IonLoss of a methyl group from a TMS moietyLoss of a trimethylsiloxy groupCleavage of the phenyl ringTrimethylsilyl cation (characteristic of TMS derivatives)

Chromatographic Fingerprint Analysis

Chromatographic fingerprinting is a quality control strategy used to assess the consistency and integrity of a sample by generating a characteristic chromatographic profile. nih.govethernet.edu.et This technique is particularly valuable for complex mixtures like herbal extracts, but it is also highly effective for ensuring the batch-to-batch consistency and purity of synthesized chemical compounds. nih.gov

Using a validated HPLC method, a high-resolution chromatogram of this compound is generated. This chromatogram serves as the "fingerprint." It is defined by the pattern of peaks, where each peak corresponds to a specific chemical component. ethernet.edu.et The key features of the fingerprint are:

The main peak: Corresponding to this compound, identified by its specific retention time.

Impurity peaks: Minor peaks representing starting materials, by-products, or degradation products.

Relative peak areas: The ratio of the area of each impurity peak to the main peak, which provides a quantitative measure of purity.

By establishing a standard fingerprint from a well-characterized reference batch, subsequent production batches can be compared against it. This comparison allows for a rapid and reliable assessment of whether the new batch meets the required quality specifications. Multivariate analysis techniques, such as Principal Component Analysis (PCA), can be applied to the chromatographic data to statistically compare different samples and detect deviations from the standard profile. nih.gov This approach provides a holistic view of the chemical composition, ensuring the identity, purity, and consistency of the compound. benthambooks.com

Biological Activities and Mechanistic Investigations of 4 1 Benzofuran 2 Yl Benzene 1,3 Diol and Analogues: in Vitro Perspectives

Modulation of Cellular Proliferation and Apoptosis Pathways

The benzofuran (B130515) scaffold is a core structure in many compounds exhibiting potent anticancer activities. Research into 4-(1-Benzofuran-2-yl)benzene-1,3-diol and its analogues has uncovered their ability to modulate key cellular pathways involved in cancer progression, including those regulating cell proliferation and apoptosis.

Antiproliferative Mechanisms in Cancer Cell Lines

Benzofuran derivatives have demonstrated significant antiproliferative effects across a range of cancer cell lines. While direct studies on this compound are limited, research on analogous structures provides insight into its potential mechanisms of action. The antiproliferative activity of benzofuran compounds is often attributed to their ability to interfere with critical cellular processes such as tubulin polymerization, the activity of key enzymes like Aurora B kinase and VEGFR-2, and the hypoxia-inducible factor-1 (HIF-1) pathway tandfonline.com.

Furthermore, many benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in various human cancer cell lines tandfonline.comuludag.edu.tr. The introduction of certain substituents to the benzofuran core can enhance these cytotoxic effects. For instance, the presence of bromine on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both cancer and normal cells semanticscholar.org. Some benzofuran-containing chalcone derivatives have been found to trigger apoptosis through the extrinsic pathway in human lung and breast cancer cells uludag.edu.tr. Studies on other benzofuran derivatives have revealed their pro-oxidative effects, leading to an increase in reactive oxygen species (ROS) in cancer cells, which can in turn trigger apoptosis mdpi.comnih.gov. The induction of apoptosis by these compounds has been confirmed through assays that detect the activation of caspases, key enzymes in the apoptotic cascade mdpi.comnih.gov.

Selective Cytotoxicity Profiles

A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing damage to healthy tissues. Several benzofuran derivatives have exhibited promising selective cytotoxicity. For example, certain halogenated derivatives have shown remarkable cytotoxic activity against leukemia cells with minimal effect on normal endothelial cells nih.gov. Similarly, some newly synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one displayed selective action towards chronic myelogenous leukemia (K562) cells without affecting healthy human keratinocytes mdpi.com.

The structural features of these molecules play a significant role in their selectivity. Modifications at the C-2 position of the benzofuran ring, such as the introduction of ester or heterocyclic rings, have been identified as crucial for cytotoxic activity and selectivity towards cancer cells nih.gov. The development of benzofuran-isatin conjugates has also yielded compounds with selective cytotoxicity against colon cancer cell lines while showing minimal impact on normal human skin fibroblast cells tandfonline.com. While specific data for this compound is not available, the presence of the resorcinol (B1680541) (benzene-1,3-diol) moiety, a known phenolic structure, suggests a potential for selective activity, a characteristic often observed in polyphenolic compounds.

Antioxidative Mechanisms and Free Radical Scavenging Properties

The resorcinol group in this compound suggests that this compound possesses antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals through various mechanisms, thereby mitigating oxidative stress, which is implicated in numerous diseases.

Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a primary pathway through which phenolic antioxidants neutralize free radicals. This process involves the direct transfer of a hydrogen atom from the antioxidant's hydroxyl group to a free radical, effectively quenching its reactivity. The efficiency of this mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation.

Theoretical studies using density functional theory (DFT) on benzofuran-stilbene hybrid compounds, which are structurally related to this compound, have indicated that the HAT mechanism is a plausible antioxidant route, particularly in the gaseous phase rsc.org. The calculations revealed that the O-H bond breakage is central to the antioxidative activity rsc.org.

Sequential Proton Loss-Electron Transfer (SPL-ET) Pathways

In polar solvent environments, the Sequential Proton Loss-Electron Transfer (SPL-ET) mechanism often becomes the predominant pathway for antioxidant activity. This two-step process begins with the deprotonation of the phenolic hydroxyl group to form a phenoxide anion, followed by the transfer of an electron from this anion to the free radical.

The aforementioned DFT study on benzofuran-stilbene hybrids suggested that in solvents like water, methanol, and acetone, the SPL-ET mechanism is the more likely antioxidative route rsc.org. This highlights the significant influence of the surrounding environment on the operative antioxidant mechanism rsc.org.

Antimicrobial Efficacy and Mechanisms of Action

The benzofuran scaffold, particularly when substituted with a resorcinol moiety, is a core structure in many compounds investigated for their antimicrobial properties. These derivatives have demonstrated a breadth of activity against both bacterial and fungal pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli)

Benzofuran derivatives have been identified as a promising class of antibacterial agents. nih.gov Research into 2-salicyloylbenzofurans, which are structurally related to this compound, has shown activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In one study, certain derivatives bearing a carboxylic acid group exhibited potent activity against S. aureus and Streptococcus faecalis, with Minimum Inhibitory Concentrations (MICs) as low as 0.06–0.12 mM. nih.gov However, activity against Gram-negative strains like Escherichia coli was often limited in these specific analogues. nih.gov

The general benzofuran scaffold is considered an important heterocycle for developing agents against both Gram-positive and Gram-negative bacteria. nih.gov Further studies on various biphenyl and dibenzofuran derivatives have also shown inhibitory activity against resistant pathogens, indicating the broad potential of this structural class. mdpi.com The presence of hydroxyl groups on the phenyl ring is often crucial for antibacterial efficacy. mdpi.com

Antibacterial Activity of Benzofuran Analogues
Compound TypeBacterial StrainActivity (MIC)Reference
2-Salicyloylbenzofuran (8h)S. aureus (MRSA)0.12 mM nih.gov
2-Salicyloylbenzofuran (8h)S. faecalis0.06 mM nih.gov
2-Salicyloylbenzofuran (8f)S. aureus (MRSA)0.14 mM nih.gov
4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i)S. aureus (MRSA)3.13 µg/mL mdpi.com
5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m)E. faecalis (MDR)6.25 µg/mL mdpi.com

Antifungal Activity (e.g., C. albicans, F. solani)

The benzofuran nucleus is a key component in the design of novel antifungal agents. nih.gov Many derivatives are being explored as inhibitors of fungal N-myristoyltransferase (NMT), an enzyme essential for the viability of pathogenic fungi like Candida albicans. sci-hub.seresearchgate.net Studies on benzofuran-semicarbazide and benzofuran-triazole hybrids have demonstrated that these compounds possess moderate to excellent activity against a panel of pathogenic fungi. nih.govsci-hub.se

Notably, research has also explored simplifying the benzofuran structure to a resorcinol (1,3-dialkoxybenzene) core while retaining the semicarbazide side chain. sci-hub.se This simplification led to an improvement in antifungal activity against several strains, including Aspergillus fumigatus and C. albicans, highlighting the critical role of the resorcinol moiety. sci-hub.se Some of these analogues also showed efficacy against fluconazole-resistant C. albicans strains, with MIC values as low as 2–8 µg/mL. sci-hub.se While specific data against Fusarium solani is limited, related benzoxazine derivatives have shown potent activity against the closely related Fusarium oxysporum, suggesting a broader spectrum of activity for related heterocyclic structures. mdpi.com

Antifungal Activity of Benzofuran and Resorcinol Analogues
Compound TypeFungal StrainActivity (MIC)Reference
Benzofuran-semicarbazide (Z20)C. albicans (Fluconazole-resistant)4-8 µg/mL sci-hub.se
Benzofuran-semicarbazide (Z22)C. albicans (Fluconazole-resistant)8 µg/mL sci-hub.se
Resorcinol-semicarbazide (K10)C. albicans (Fluconazole-resistant)2-4 µg/mL sci-hub.se
Resorcinol-semicarbazide (K16)C. albicans (Fluconazole-resistant)2-32 µg/mL sci-hub.se
Benzofuran-triazole Hybrid (4e)Trichophyton rubrum32-64 µg/mL nih.gov
Benzofuran-triazole Hybrid (4h)Cryptococcus neoformans32-128 µg/mL nih.gov

Specific Target Inhibition: DNA Gyrase B Modulation

A primary mechanism for the antibacterial action of some benzofuran analogues is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govebi.ac.uk The GyrB subunit, which possesses ATPase activity, is a well-validated target for novel antibiotics. mdpi.comnih.gov

Several studies have focused on designing benzofuran derivatives that specifically target this enzyme. For instance, benzofuran-pyrazole hybrids have been synthesized and evaluated for their inhibitory potential against E. coli DNA gyrase B. mdpi.comnih.gov One particular compound from this class demonstrated potent inhibition with a half-maximal inhibitory concentration (IC₅₀) of 9.80 µM, an activity level comparable to the well-known antibiotic ciprofloxacin. nih.gov Molecular docking studies have further elucidated these interactions, showing that the benzofuran moiety can form strong binding affinities within the active site of the GyrB subunit. nih.govekb.eg This targeted inhibition disrupts DNA supercoiling and leads to bacterial cell death, positioning these compounds as attractive candidates for further development. ebi.ac.uk

Inhibition of *E. coli* DNA Gyrase B by Benzofuran Analogues
CompoundChemical ClassActivity (IC₅₀)Reference
Compound 9Benzofuran-pyrazole-pyrido-triazine9.80 ± 0.21 µM mdpi.comnih.gov
Compound 10Benzofuran-pyrazole-chromene32.20 ± 0.10 µM mdpi.com
Ciprofloxacin (Reference)Fluoroquinolone8.03 ± 0.03 µM mdpi.com

Enzyme Inhibition and Activation Profiles

Beyond direct antimicrobial action, this compound and its analogues are investigated for their ability to modulate key enzymes involved in various biological pathways.

Tyrosinase Inhibition Studies

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, and its inhibition is a major focus in the development of agents for hyperpigmentation disorders. nih.gov The resorcinol (1,3-dihydroxybenzene) chemical scaffold is a well-established and potent pharmacophore for tyrosinase inhibition. nih.govresearchgate.net Compounds featuring a 4-substituted resorcinol moiety have been shown to be particularly effective. mdpi.com

Studies on 2-arylbenzofurans isolated from natural sources, such as Morus yunnanensis, have identified potent tyrosinase inhibitors, with some flavan analogues exhibiting IC₅₀ values in the low micromolar and even nanomolar range. acs.org The inhibitory mechanism often involves the hydroxyl groups of the resorcinol moiety chelating the copper ions in the enzyme's active site. nih.gov Kinetic analyses have shown that many resorcinol-containing compounds act as competitive inhibitors of tyrosinase. mdpi.com The combination of the benzofuran ring with the resorcinol group in this compound makes it a prime candidate for tyrosinase inhibitory activity.

Mushroom Tyrosinase Inhibition by Benzofuran and Resorcinol Analogues
Compound Type/NameActivity (IC₅₀)Reference
Morusyunnansin E (Flavan)0.12 ± 0.02 µM acs.org
Morusyunnansin F (Flavan)0.35 ± 0.09 µM acs.org
Urolithin analogue (1h)4.14 ± 0.10 µM mdpi.com
Urolithin analogue (2a)15.69 ± 0.40 µM mdpi.com
Kojic Acid (Reference)48.62 ± 3.38 µM mdpi.com

Glucose-6-phosphate Dehydrogenase (G6PDH) Inhibition

Glucose-6-phosphate dehydrogenase (G6PDH) is the rate-limiting enzyme of the pentose phosphate pathway. This pathway is a critical source of NADPH, which is essential for protecting cells against oxidative damage and for biosynthetic processes. researchgate.netnih.gov Due to its role in cellular redox balance and proliferation, G6PDH is considered a therapeutic target for conditions like cancer and certain infections where cellular metabolic activity is heightened. nih.gov

A variety of chemical structures, from small organic molecules to steroid derivatives, have been investigated as G6PDH inhibitors. scbt.com These inhibitors can disrupt the enzyme's catalytic function, leading to a decrease in NADPH production and an increase in cellular oxidative stress. nih.govscbt.com However, based on currently available scientific literature, specific studies detailing the inhibitory effects of this compound or its close benzofuran analogues on G6PDH activity have not been reported. Future investigations are required to determine if this class of compounds interacts with this important metabolic enzyme.

Modulation of Sirtuin 1 (SIRT1) and Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activity

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, and AMP-activated protein kinase (AMPK), a crucial energy sensor, are key regulators of cellular metabolism and homeostasis. Their interplay is vital in various physiological processes, and their modulation by small molecules is of significant therapeutic interest. While direct studies on this compound are limited, research on related benzofuran structures provides insight into their potential effects on these pathways.

The activation of AMPK and SIRT1 can be mutually dependent, forming a regulatory cycle. A decrease in cellular energy levels can activate AMPK, which in turn may lead to the activation of SIRT1 by increasing NAD+ levels. Subsequently, SIRT1 can deacetylate and activate upstream kinases of AMPK, such as LKB1, further amplifying AMPK activation researchgate.netnih.gov. This reciprocal activation suggests that compounds influencing one of these proteins could indirectly modulate the other.

Studies on benzofuran derivatives have revealed their potential to interact with both SIRT1 and AMPK. For instance, certain benzofuran-3-yl(phenyl)methanone derivatives have been identified as novel inhibitors of SIRT1. nih.gov These compounds are predicted to bind to the C-pocket of SIRT1, a site crucial for NAD+ binding and subsequent deacetylase activity. nih.gov One such analogue, (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone, demonstrated notable inhibitory action. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The benzofuran scaffold has been extensively explored for the development of potent and selective cholinesterase inhibitors.

Hydroxylated 2-phenylbenzofuran derivatives, which are structurally analogous to this compound, have shown promising inhibitory activities against both AChE and BChE. The position and number of hydroxyl groups on the 2-phenyl ring, as well as substitutions on the benzofuran core, significantly influence their potency and selectivity. For instance, the introduction of hydroxyl groups at the meta and para positions of the 2-phenyl ring has been a key modification in several studies. nih.gov

In one study, a series of 2-arylbenzofuran derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. Compound 20 from this series, which possesses a 2-arylbenzofuran core, showed an IC50 value of 0.086 µM against acetylcholinesterase, an activity comparable to the standard drug donepezil. nih.govtandfonline.com

Furthermore, research into 2-benzylbenzofuran derivatives has highlighted the importance of the linker between the benzofuran core and the phenyl ring for BChE inhibition. Introducing a methylene spacer to create a 2-benzylbenzofuran scaffold, as seen in 5-bromo-2-(4-hydroxybenzyl)benzofuran , resulted in a potent BChE inhibitor with an IC50 value of 2.93 µM. nih.gov This was a significant enhancement compared to its 2-phenylbenzofuran counterpart, which showed no BChE inhibition. nih.gov Other studies have also identified benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as potent BChE inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

The following table summarizes the cholinesterase inhibitory activities of selected benzofuran analogues.

CompoundTarget EnzymeIC50 (µM)
Analogue from a series of 2-arylbenzofuransAChE0.086
5-bromo-2-(4-hydroxybenzyl)benzofuranBChE2.93
Galantamine (Reference)BChE28.06
Benzofuran-triazole hybrid 10d AChE0.55

Protein Tyrosine Phosphatase (PTP-1B) Inhibition

Protein tyrosine phosphatase 1B (PTP-1B) is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. The benzofuran scaffold has emerged as a valuable pharmacophore for the design of potent and selective PTP-1B inhibitors.

A series of hydroxy benzofuran methyl ketones and their related dimers, as well as furanochalcones and flavones, have been evaluated for their PTP-1B inhibitory activity, with many displaying good inhibition. nih.gov More complex benzofuran and benzothiophene biphenyl derivatives have been identified as potent inhibitors of PTP-1B, with some compounds exhibiting IC50 values in the nanomolar range (20-50 nM). acs.org The design of these inhibitors has focused on exploiting the hydrophobic regions of the enzyme's active site. acs.org

Natural products containing the benzofuran moiety have also been identified as PTP-1B inhibitors. Farnesylated 2-arylbenzofurans isolated from the root bark of Morus alba, such as morusalfuran B and morusalfuran C , have demonstrated strong inhibitory effects on PTP-1B. nih.gov The presence of the farnesyl group at the 2'-position of the 2-arylbenzofuran structure was found to be crucial for this enhanced activity. nih.gov

The inhibitory activities of selected benzofuran analogues against PTP-1B are presented in the table below.

Compound ClassIC50 Range (nM)
Benzofuran/benzothiophene biphenyl oxo-acetic acids20 - 50
Benzofuran/benzothiophene biphenyl sulfonyl-salicylic acids20 - 50

Aromatase Inhibition

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is the enzyme responsible for the final step of estrogen biosynthesis. Its inhibition is a cornerstone in the treatment of hormone-dependent breast cancer in postmenopausal women. Benzofuran-based compounds have been investigated as potential aromatase inhibitors.

Several studies have focused on designing benzofuran derivatives that can effectively bind to the active site of aromatase. For example, a series of 1-[(benzofuran-2-yl)phenylmethyl]imidazoles were identified as potent aromatase inhibitors, with some exhibiting IC50 values in the low nanomolar range, making them significantly more potent than the first-generation inhibitor aminoglutethimide. nih.gov

More recently, a multi-targeting approach has led to the development of benzofuran-derived sulfamates that act as dual aromatase-steroid sulfatase (STS) inhibitors. rsc.org Within this class of compounds, the addition of a methyl group at the 3rd position of the benzofuran ring and specific substitutions on the phenyl ring resulted in compounds with potent dual inhibitory activity. For instance, a 4-methoxy derivative showed an aromatase IC50 of 35 nM. rsc.org These findings underscore the versatility of the benzofuran scaffold in the design of enzyme inhibitors for oncology.

The table below provides the aromatase inhibitory data for selected benzofuran analogues.

Compound AnalogueTarget EnzymeIC50 (nM)
4-chloro derivative of a benzofuran ketone sulfamateAromatase137
4-methoxy derivative of a benzofuran ketone sulfamateAromatase35

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. africanjournalofbiomedicalresearch.com It is widely used to understand how a ligand, such as a benzofuran (B130515) derivative, might interact with a biological target, typically a protein or enzyme. This analysis is crucial for predicting the therapeutic efficacy and mechanism of action of a potential drug candidate. proquest.com

Binding affinity is a measure of the strength of the interaction between a ligand and its target protein. In molecular docking simulations, this is quantified by a scoring function, which calculates the binding energy, typically expressed in kcal/mol. A lower, more negative binding energy value indicates a stronger and more stable interaction between the ligand and the protein. proquest.com

While specific docking studies for 4-(1-Benzofuran-2-yl)benzene-1,3-diol are not extensively detailed in the available literature, studies on analogous benzofuran derivatives provide insight into their potential binding affinities. For instance, various substituted benzofurans have shown strong binding affinities when docked against different protein targets. Docking scores for some benzofuran derivatives have been reported in ranges from -6.9 to -10.4 kcal/mol, indicating potent interactions. africanjournalofbiomedicalresearch.comresearchgate.net In one study, a novel benzofuran derivative exhibited a high binding affinity value of -10.2 kcal/mol against a target protein. proquest.com Another investigation involving benzofuran-1,2,3-triazole hybrids reported affinity scores ranging from -9.6 to -10.2 kcal/mol against the Epidermal Growth Factor Receptor (EGFR). nih.gov These findings suggest that the benzofuran scaffold is a promising framework for designing molecules with high binding affinity to various biological targets.

Table 1: Example Binding Affinity Predictions for Various Benzofuran Derivatives Against Protein Targets

Compound ClassProtein TargetBinding Affinity (kcal/mol)
Substituted BenzofuransAntibacterial Target (1aj6)-6.9 to -10.4 africanjournalofbiomedicalresearch.comresearchgate.net
Benzofuran-Triazole HybridsEGFR (4HJO)-9.6 to -10.2 nih.gov
Novel Benzofuran DerivativeTarget Protein (3EQM)-10.2 proquest.com
1-Benzofuran-Pyrazole ConjugateBreast Cancer Target (6NMO)-7.9 researchgate.net

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. proquest.com

For benzofuran derivatives, studies have shown that interactions are often established through the functional groups attached to the core structure. The oxygen atom in the furan (B31954) ring and hydroxyl groups on the phenyl rings are common sites for forming hydrogen bonds with polar amino acid residues like serine, threonine, and aspartic acid. nih.gov For example, in a docking study of benzofuran-1,2,3-triazole hybrids with EGFR, key hydrogen bond interactions were observed with residues Thr766 and Asp831. nih.gov The aromatic rings of the benzofuran structure frequently engage in hydrophobic and π-stacking interactions with nonpolar residues, further anchoring the ligand in the binding pocket. Understanding these key interactions is fundamental for the rational design of more potent and selective inhibitors.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For a molecule like this compound, DFT calculations can provide precise information about its geometry, electronic properties, and reactivity. aip.org These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311+G(d,p), to achieve a balance of accuracy and computational efficiency. aip.org

DFT is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. This process yields precise data on bond lengths, bond angles, and dihedral angles. Studies on the parent 1-benzofuran molecule using DFT have shown that solvent can influence its geometry; for example, the C(3)–C(4) bond length was found to decrease significantly in water compared to the gas phase. aip.org Such analyses provide a foundational understanding of the molecule's structural conformation, which is essential for predicting its interaction with biological targets.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. ic.ac.uk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net For the parent 1-benzofuran molecule, the HOMO-LUMO gap has been calculated to be approximately 7.0 eV in an aqueous environment. researchgate.net This value serves as a baseline, which would be modified by the addition of the resorcinol (B1680541) (benzene-1,3-diol) group in the target compound, likely resulting in a smaller gap and increased reactivity due to the extended π-conjugation.

Table 2: Illustrative FMO Energy Values for 1-Benzofuran (Aqueous Phase)

ParameterEnergy Value (eV)
HOMO Energy-7.98 researchgate.net
LUMO Energy-0.98 researchgate.net
HOMO-LUMO Energy Gap 7.00 researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule, allowing for the identification of its electron-rich and electron-poor regions. This analysis is invaluable for predicting how a molecule will interact with other charged species and for understanding sites of electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with a high electron density, which are susceptible to electrophilic attack. For benzofuran derivatives, these regions are consistently found around the electronegative oxygen atom of the furan ring and any hydroxyl groups. researchgate.netresearchgate.net Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack, commonly located around the hydrogen atoms. The MEP map for this compound would be expected to show strong negative potential around the furan oxygen and the two hydroxyl groups of the resorcinol moiety, highlighting these as key sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological target.

An MD simulation would reveal the dynamics of the rotatable single bond connecting the benzofuran and the benzene-1,3-diol (resorcinol) rings. The simulation would map the potential energy surface associated with the dihedral angle of this bond, identifying the most stable, low-energy conformations of the molecule. This information is crucial as the three-dimensional shape of the molecule dictates how it can interact with biological receptors.

Furthermore, by simulating the molecule in an aqueous environment, MD can illustrate how water molecules form hydrogen bonds with the hydroxyl groups of the resorcinol moiety and the oxygen atom of the benzofuran ring. This provides a dynamic picture of the molecule's solvation and how its structure adapts in a biological context.

While specific MD simulation studies focused solely on this compound are not readily found in the literature, the methodology is widely applied to similar heterocyclic compounds. Such simulations are often used to refine the results of molecular docking studies, where a molecule is computationally placed into the binding site of a protein. nih.gov The MD simulation then assesses the stability of this docked pose, providing a more realistic and dynamic view of the ligand-protein interactions over a period of nanoseconds. mdpi.com This helps in understanding the binding affinity and the mechanism of action at a molecular level.

In Silico Pharmacokinetic Predictions (excluding toxicity aspects)

In silico tools are frequently used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify molecules with potentially favorable pharmacokinetic profiles, reducing the need for extensive experimental testing.

For this compound and its analogues, various ADME parameters can be calculated using specialized software and web-based platforms (e.g., SwissADME, pre-ADMET). nih.govmdpi.com These predictions are typically based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often evaluated against criteria like Lipinski's Rule of Five. nih.gov

Key predicted ADME properties for benzofuran-based compounds include:

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gastrointestinal tract into the bloodstream. Compounds with a benzofuran core are often predicted to have good intestinal absorption. mdpi.com

Caco-2 Cell Permeability: This is an in vitro model for predicting human intestinal absorption. High permeability values suggest good potential for oral bioavailability.

Blood-Brain Barrier (BBB) Permeation: This predicts whether a compound can cross the protective barrier of the central nervous system.

Plasma Protein Binding (PPB): This estimates the degree to which a molecule will bind to proteins in the blood. High binding can affect the compound's distribution and availability.

Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For instance, studies on a related compound, 5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol, predicted that it could be a substrate for the CYP2D6 enzyme, indicating a potential metabolic pathway. cuestionesdefisioterapia.com

The table below summarizes typical in silico ADME predictions for compounds with a benzofuran-diol scaffold.

ADME ParameterPredicted PropertyImplication
Lipinski's Rule of Five Likely compliantGood oral bioavailability potential
Gastrointestinal Absorption HighWell-absorbed after oral administration
Blood-Brain Barrier (BBB) Permeant VariablePotential for CNS activity depends on specific substitutions
CYP450 Substrate/Inhibitor Potential substrate for some isoforms (e.g., CYP2D6)Indicates potential routes of metabolic clearance cuestionesdefisioterapia.com
P-glycoprotein (P-gp) Substrate Typically predicted as non-substrateLower likelihood of being actively pumped out of cells

Q & A

Q. What are the recommended synthetic routes for 4-(1-benzofuran-2-yl)benzene-1,3-diol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between resorcinol and aldehydes under acidic or basic conditions. For example, heating resorcinol with propanal in a 1:1 molar ratio for 48–72 hours under reflux yields derivatives with varying substituents . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction efficiency.
  • Catalysts : Acidic catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) improve regioselectivity.
  • Reaction time : Extended heating (up to 72 hours) increases yield but may require monitoring for byproduct formation .

Q. How should researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments .
  • HPLC : Retention times (e.g., 18–20 minutes using hexane-diethyl ether eluents) confirm purity and isolate isomers .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₁₄O₃: 266.29 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications (H302, H315, H319):
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives, such as enzyme inhibition or anti-inflammatory effects?

  • Methodological Answer :
  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays using human macrophage cells .
  • Enzyme kinetics : Measure butyrylcholinesterase (BChE) inhibition constants (Ki) using Ellman’s method .
  • Computational docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with BChE active sites .

Q. How do pH variations influence the fluorescence properties of this compound, and what experimental setups are used to study these effects?

  • Methodological Answer : Fluorescence intensity and emission maxima shift with pH due to protonation/deprotonation of phenolic hydroxyl groups. Experimental design includes:
  • pH titration : Prepare solutions (pH 2–12) using HCl/NaOH buffers.
  • Spectrofluorometry : Measure excitation/emission spectra (e.g., λₑₓ = 340 nm, λₑₘ = 450 nm) .
  • Aggregation studies : Monitor fluorescence quenching in aqueous vs. organic solvents .

Q. In cases of contradictory data from different synthetic batches of this compound, what analytical strategies can identify the source of variability?

  • Methodological Answer :
  • Comparative chromatography : Use HPLC to detect impurities (e.g., unreacted aldehydes) .
  • Isolation of intermediates : Characterize byproducts via column chromatography (e.g., silica gel, hexane-ether eluents) .
  • Reaction monitoring : Track progress via TLC or in situ FTIR to identify incomplete reactions .

Q. How can computational models predict the pharmacokinetic and pharmacodynamic properties of this compound derivatives?

  • Methodological Answer :
  • ADME prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • Molecular dynamics simulations : Simulate ligand-receptor stability (e.g., BChE complexes) over 100-ns trajectories to assess binding free energies .

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